Verapamil hydrochloride

Catalog No.
S546687
CAS No.
152-11-4
M.F
C27H39ClN2O4
M. Wt
491.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verapamil hydrochloride

CAS Number

152-11-4

Product Name

Verapamil hydrochloride

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride

Molecular Formula

C27H39ClN2O4

Molecular Weight

491.1 g/mol

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H

InChI Key

DOQPXTMNIUCOSY-UHFFFAOYSA-N

SMILES

CC(C)C(CCC[NH+](C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.[Cl-]

Solubility

Soluble in DMSO, not in water

Synonyms

Calan, Cordilox, Dexverapamil, Falicard, Finoptin, Hydrochloride, Verapamil, Iproveratril, Isoptin, Isoptine, Izoptin, Lekoptin, Verapamil, Verapamil Hydrochloride

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl

Description

The exact mass of the compound Verapamil hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759589. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Investigating Cardiovascular Function

VRP's ability to block calcium channels makes it a potent inhibitor of cardiac muscle contraction. This property allows researchers to study the role of calcium influx in various aspects of heart function. For instance, VRP can be used to:

  • Analyze the contribution of calcium channels to specific types of arrhythmias
  • Investigate the mechanisms underlying heart failure by studying the effects of VRP on contractility and relaxation of heart muscle
  • Explore the impact of calcium channels on vascular tone and blood pressure regulation

By observing how VRP affects heart function, researchers gain valuable insights into the complex interplay between calcium signaling and cardiovascular health.

Studying Cellular Signaling Pathways

VRP's effect extends beyond just calcium channels. It can interact with other cellular signaling pathways, making it a versatile tool for studying cell biology. Some examples include:

  • Investigating the role of P-glycoprotein, a transporter protein involved in drug resistance, by studying how VRP inhibits its activity
  • Exploring the interaction between VRP and other signaling molecules to understand how they influence cellular processes

By utilizing VRP as a probe, researchers can gain a deeper understanding of how different signaling pathways work together within cells.

Drug Delivery System Development

The development of novel drug delivery systems is an ongoing pursuit in pharmaceutical research. VRP's properties can be advantageous in this field:

  • Studies explore formulating VRP into sustained-release or targeted delivery systems to improve its therapeutic efficacy
  • Research on understanding the interaction between VRP and excipients (inactive ingredients) in drug formulations helps optimize drug delivery and stability

Verapamil hydrochloride is a calcium channel blocker primarily used in the management of hypertension, angina pectoris, and certain types of arrhythmias. It is classified as a phenylalkylamine and is known for its ability to inhibit calcium ion influx through L-type calcium channels, thereby affecting cardiac and smooth muscle contraction. The chemical structure of verapamil hydrochloride is represented by the formula C27H38N2O4 · HCl, with a molecular weight of approximately 491.08 g/mol . This compound appears as an almost white crystalline powder and is soluble in water, chloroform, and methanol .

Verapamil acts as a calcium channel blocker. It binds to the L-type calcium channels in the membranes of heart and vascular smooth muscle cells, preventing calcium ions from entering the cells []. This reduces the contractility of these muscles, leading to vasodilation (relaxation of blood vessels) and decreased heart rate, ultimately lowering blood pressure and reducing the workload on the heart [].

Verapamil hydrochloride undergoes various metabolic pathways in the body, primarily through cytochrome P450 enzymes. The major metabolic reactions include:

  • N-demethylation: This process occurs via CYP2C8, CYP3A4, and CYP3A5.
  • N-dealkylation: This reaction leads to the formation of metabolites such as norverapamil and D-617.
  • O-demethylation: This involves the conversion of verapamil to D-703 via CYP2C8 and CYP2C9.

Approximately 70% of an administered dose is excreted as metabolites in urine within five days, with only 3% to 4% excreted unchanged .

Verapamil hydrochloride exhibits significant biological activity as a calcium channel antagonist. Its primary mechanism involves:

  • Inhibition of Calcium Influx: By blocking L-type calcium channels, verapamil reduces intracellular calcium levels in myocardial and vascular smooth muscle cells. This action leads to decreased contractility and vasodilation.
  • Effects on Cardiac Conduction: Verapamil slows conduction through the atrioventricular node, making it effective for treating supraventricular tachyarrhythmias.

The S-enantiomer of verapamil has been shown to possess approximately 8 to 20 times greater pharmacological activity compared to the R-enantiomer .

The synthesis of verapamil hydrochloride involves several steps:

  • Formation of the Core Structure: The synthesis begins with the creation of the phenylalkylamine framework.
  • Introduction of Functional Groups: Various functional groups such as methoxy and nitrile are introduced at specific positions on the aromatic rings.
  • Hydrochloride Salt Formation: The final step involves reacting the base form of verapamil with hydrochloric acid to yield verapamil hydrochloride.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

Verapamil hydrochloride is utilized in various clinical settings:

  • Hypertension Management: It relaxes blood vessels, thereby lowering blood pressure.
  • Angina Pectoris Treatment: Verapamil helps alleviate chest pain by improving blood flow to the heart muscle.
  • Arrhythmia Control: It is effective in managing conditions such as atrial fibrillation and paroxysmal supraventricular tachycardia.

Additionally, verapamil has been studied for its potential effects on migraine prophylaxis and cluster headaches .

Verapamil hydrochloride interacts with numerous drugs due to its metabolic pathways:

  • Cytochrome P450 Interactions: Drugs that inhibit or induce CYP3A4 can significantly alter plasma levels of verapamil. For example, erythromycin (an inhibitor) can increase levels, while rifampin (an inducer) can decrease them.
  • Calcium Channel Blockers: Co-administration with other calcium channel blockers may enhance hypotensive effects.
  • HMG-CoA Reductase Inhibitors: Concurrent use has been associated with increased risk of myopathy or rhabdomyolysis due to elevated plasma levels of these agents .

Similar Compounds

Verapamil hydrochloride shares similarities with other compounds in its class but possesses unique properties that distinguish it:

Compound NameClassKey Characteristics
DiltiazemCalcium Channel BlockerPrimarily affects cardiac tissues; less potent than verapamil.
NifedipineDihydropyridineMore selective for vascular smooth muscle; greater vasodilatory effect.
FlunarizineCalcium Channel BlockerUsed primarily for migraine prevention; less effective for arrhythmias.

Verapamil's unique profile lies in its dual action on both cardiac tissues and vascular smooth muscles, making it particularly effective for arrhythmias while also managing hypertension .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

490.2598354 g/mol

Monoisotopic Mass

490.2598354 g/mol

Heavy Atom Count

34

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V3888OEY5R

GHS Hazard Statements

Aggregated GHS information provided by 391 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (39.39%): Fatal if swallowed [Danger Acute toxicity, oral];
H301+H311 (39.39%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (10.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (85.42%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (12.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (73.66%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (11.51%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (12.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (12.02%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Verapamil Hydrochloride is the hydrochloride form of Verapamil, which is a phenylalkylamine calcium channel blocking agent. Verapamil inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

152-11-4
23313-68-0

Wikipedia

Verapamil hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Wang L, Cheng Z, Gu Y, Peng D. Short-Term Effects of Verapamil and Diltiazem in the Treatment of No Reflow Phenomenon: A Meta-Analysis of Randomized Controlled Trials. Biomed Res Int. 2015;2015:382086. doi: 10.1155/2015/382086. Epub 2015 Oct 4. Review. PubMed PMID: 26504804; PubMed Central PMCID: PMC4609355.
2: Su Q, Nyi TS, Li L. Adenosine and verapamil for no-reflow during primary percutaneous coronary intervention in people with acute myocardial infarction. Cochrane Database Syst Rev. 2015 May 18;5:CD009503. doi: 10.1002/14651858.CD009503.pub3. Review. PubMed PMID: 25985145.
3: Izdes S, Altintas ND, Soykut C. Acute respiratory distress syndrome after verapamil intoxication: case report and literature review. Acta Clin Belg. 2014 Apr;69(2):116-9. doi: 10.1179/2295333714Y.0000000007. Epub 2014 Mar 4. Review. PubMed PMID: 24724751.
4: Das P, Kuppuswamy PS, Rai A, Bostwick JM. Verapamil for the treatment of clozapine-induced persistent sinus tachycardia in a patient with schizophrenia: a case report and literature review. Psychosomatics. 2014 Mar-Apr;55(2):194-5. doi: 10.1016/j.psym.2013.05.002. Epub 2013 Jun 30. Review. PubMed PMID: 23820380.
5: Lapage MJ, Bradley DJ, Dick M 2nd. Verapamil in infants: an exaggerated fear? Pediatr Cardiol. 2013 Oct;34(7):1532-4. doi: 10.1007/s00246-013-0739-8. Epub 2013 Jun 26. Review. PubMed PMID: 23800976.
6: Su Q, Li L, Liu Y. Short-term effect of verapamil on coronary no-reflow associated with percutaneous coronary intervention in patients with acute coronary syndrome: a systematic review and meta-analysis of randomized controlled trials. Clin Cardiol. 2013 Aug;36(8):E11-6. doi: 10.1002/clc.22143. Epub 2013 Jun 7. Review. PubMed PMID: 23749333.
7: Aung Naing K, Li L, Su Q, Wu T. Adenosine and verapamil for no-reflow during primary percutaneous coronary intervention in people with acute myocardial infarction. Cochrane Database Syst Rev. 2013 Jun 4;6:CD009503. doi: 10.1002/14651858.CD009503.pub2. Review. Update in: Cochrane Database Syst Rev. 2015;5:CD009503. PubMed PMID: 23736949.
8: Feldmann M, Koepp M. P-glycoprotein imaging in temporal lobe epilepsy: in vivo PET experiments with the Pgp substrate [11C]-verapamil. Epilepsia. 2012 Nov;53 Suppl 6:60-3. doi: 10.1111/j.1528-1167.2012.03704.x. Review. PubMed PMID: 23134497.
9: Delaney B, Loy J, Kelly AM. The relative efficacy of adenosine versus verapamil for the treatment of stable paroxysmal supraventricular tachycardia in adults: a meta-analysis. Eur J Emerg Med. 2011 Jun;18(3):148-52. doi: 10.1097/MEJ.0b013e3283400ba2. Review. PubMed PMID: 20926952.
10: Bartels AL, de Klerk OL, Kortekaas R, de Vries JJ, Leenders KL. 11C-verapamil to assess P-gp function in human brain during aging, depression and neurodegenerative disease. Curr Top Med Chem. 2010;10(17):1775-84. Review. PubMed PMID: 20645917.
11: Cohen V, Jellinek SP, Fancher L, Sangwan G, Wakslak M, Marquart E, Farahani C. Tarka® (trandolapril/verapamil hydrochloride extended-release) overdose. J Emerg Med. 2011 Mar;40(3):291-5. doi: 10.1016/j.jemermed.2008.10.015. Epub 2009 Feb 26. Review. PubMed PMID: 19249183.
12: Tfelt-Hansen P, Tfelt-Hansen J. Verapamil for cluster headache. Clinical pharmacology and possible mode of action. Headache. 2009 Jan;49(1):117-25. doi: 10.1111/j.1526-4610.2008.01298.x. Review. PubMed PMID: 19125880.
13: Shahlaie K, Boggan JE, Latchaw RE, Ji C, Muizelaar JP. Posttraumatic vasospasm detected by continuous brain tissue oxygen monitoring: treatment with intraarterial verapamil and balloon angioplasty. Neurocrit Care. 2009;10(1):61-9. doi: 10.1007/s12028-008-9138-z. Epub 2008 Sep 20. Review. PubMed PMID: 18807219.
14: Volkov VE, Babaev FZ, Pshenitsin AI, Zhezheva FM, Mazur NA. [Clinical application of verapamil in patients with supraventricular cardiac rhythm disturbances and arterial hypertension]. Kardiologiia. 2008;48(7):30-4. Review. Russian. PubMed PMID: 18789023.
15: Sharma SK, Ruggenenti P, Remuzzi G. Managing hypertension in diabetic patients--focus on trandolapril/verapamil combination. Vasc Health Risk Manag. 2007;3(4):453-65. Review. PubMed PMID: 17969376; PubMed Central PMCID: PMC2291330.
16: Patel NP, Pugh ME, Goldberg S, Eiger G. Hyperinsulinemic euglycemia therapy for verapamil poisoning: a review. Am J Crit Care. 2007 Sep;16(5):498-503. Review. PubMed PMID: 17724247.
17: García Donaire JA, Ruilope LM. Trandolapril/verapamil combination in hypertensive diabetic patients. Vasc Health Risk Manag. 2007;3(1):77-82. Review. PubMed PMID: 17583177; PubMed Central PMCID: PMC1994049.
18: Batalis NI, Harley RA, Schandl CA. Verapamil toxicity: an unusual case report and review of the literature. Am J Forensic Med Pathol. 2007 Jun;28(2):137-40. Review. PubMed PMID: 17525564.
19: Reynolds NA, Wagstaff AJ, Keam SJ. Trandolapril/verapamil sustained release: a review of its use in the treatment of essential hypertension. Drugs. 2005;65(13):1893-914. Review. PubMed PMID: 16114984.
20: Grossi A, Biscardi M. Reversal of MDR by verapamil analogues. Hematology. 2004 Feb;9(1):47-56. Review. PubMed PMID: 14965868.

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